![molecular formula C15H14N4O3S B2506051 6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 871544-59-1](/img/structure/B2506051.png)
6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a total of 40 bonds, including 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also includes 2 six-membered rings, 1 urea (-thio) derivative, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 imide .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and aromatic rings. It includes a pyrimidine ring, a thiazole ring, and a phenyl ring, all of which contribute to its chemical properties .Scientific Research Applications
Antiviral and Antimicrobial Activity
Research on derivatives of pyrimidine and thiazole compounds has shown promising antiviral and antimicrobial properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives demonstrated moderate to high activities against hepatitis B virus (HBV) (El‐Sayed, Ramiz, & Abdel-Rahman, 2009). Similarly, thiazolopyrimidine and thiazolodipyrimidine derivatives were synthesized with potential antioxidant and antimicrobial activity, suggesting a broad spectrum of bioactivity that could also be relevant for the compound (Youssef & Amin, 2012).
Enzyme Inhibition
Compounds structurally related to the target molecule have been investigated for their ability to inhibit specific enzymes, which is crucial for developing therapeutic agents. A study on phosphoramidates containing a heterocyclic moiety showed inhibition toward α-amylase enzyme, indicating potential applications in managing diabetes or obesity (Altaff, Raja Rajeswari, & Subramanyam, 2020).
Antioxidant Properties
The search for antioxidants in the pharmaceutical field is ongoing, with certain pyrimidine derivatives showing significant activity. This suggests the potential of the compound to act as an antioxidant, contributing to protective effects against oxidative stress-related diseases (Al-Adhami & Al-Majidi, 2021).
Cytotoxic Activity
Investigations into dihydropyrimidine-2,4(1H,3H)-dione derivatives have reported preliminary in vitro cytotoxic evaluation, highlighting the potential for cancer therapy applications. The structure-activity relationship (SAR) of these compounds may provide valuable insights for designing effective anticancer agents (Udayakumar, Gowsika, & Pandurangan, 2017).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific structure and the nature of the target .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
6-amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-19-12(16)11(13(21)18-15(19)22)10-7-23-14(17-10)8-3-5-9(20)6-4-8/h3-7,20H,2,16H2,1H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKDPMARNAEWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C2=CSC(=N2)C3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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